

# Molecular structure and weight of N,N-Dimethyl-2-phenoxyethanamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N,N-Dimethyl-2-phenoxyethanamine*

Cat. No.: B082504

[Get Quote](#)

## An In-depth Technical Guide to N,N-Dimethyl-2-phenoxyethanamine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N,N-Dimethyl-2-phenoxyethanamine** is a tertiary amine with a phenoxy ether moiety. Its chemical structure is of interest within medicinal chemistry and drug development due to the presence of functionalities that are common in biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed potential synthesis protocol, and its putative role in biological systems, particularly in the context of histone deacetylase (HDAC) inhibition.

### Molecular Structure and Physicochemical Properties

**N,N-Dimethyl-2-phenoxyethanamine**, with the CAS number 13468-02-5, possesses a molecular formula of C<sub>10</sub>H<sub>15</sub>NO.<sup>[1][2]</sup> The structure features a phenoxy group linked via an ether bond to an ethyl chain, which is terminated by a dimethylamino group.

### Physicochemical Data

The following table summarizes the key physicochemical properties of **N,N-Dimethyl-2-phenoxyethanamine**.

| Property            | Value   | Reference(s) |
|---------------------|---|--------------|
| Molecular Formula   | C10H15NO  | [1][2]       |
| Molecular Weight    | 165.23 g/mol  | [3]          |
| CAS Number          | 13468-02-5  | [1][2][3]    |
| Appearance          | Pale yellow to light yellow oil/liquid                  | [3][4]       |
| Boiling Point       | 231.5 ± 23.0 °C at 760 mmHg                             | [2]          |
| Density             | 1.0 ± 0.1 g/cm <sup>3</sup>                             | [2]          |
| Flash Point         | 67.1 ± 24.9 °C  | [2]          |
| pKa                 | 8.80 ± 0.28 (Predicted)                                 | [3]          |
| LogP                | 1.99  | [2]          |
| Solubility          | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [3]          |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)              | [3][4]       |

## Synthesis of N,N-Dimethyl-2-phenoxyethanamine: A Proposed Experimental Protocol

While specific, detailed experimental protocols for the synthesis of **N,N-Dimethyl-2-phenoxyethanamine** are not readily available in peer-reviewed literature, a plausible and robust two-step synthetic pathway can be proposed based on established organic chemistry reactions, particularly the Williamson ether synthesis followed by nucleophilic substitution. The following protocol is adapted from the synthesis of the homologous compound, N,N-Dimethyl-4-phenoxybutan-1-amine.[4]

## Step 1: Synthesis of 1-Bromo-2-phenoxyethane via Williamson Ether Synthesis

This initial step involves the reaction of phenol with a dihaloethane, such as 1,2-dibromoethane, in the presence of a base to form the corresponding ether.

Materials:

- Phenol
- 1,2-Dibromoethane
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- Anhydrous Acetone
- Deionized Water
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Diethyl Ether
- 1 M Aqueous Sodium Hydroxide (NaOH) Solution

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (10 volumes relative to phenol).
- Stir the resulting suspension at room temperature for 15 minutes.
- Add 1,2-dibromoethane (3.0 equivalents) to the reaction mixture.
- Heat the mixture to reflux (approximately  $56^\circ C$ ) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- After the reaction is complete, allow the mixture to cool to room temperature.
- Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer with 1 M aqueous NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-2-phenoxyethane.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

## Step 2: Synthesis of N,N-Dimethyl-2-phenoxyethanamine via Nucleophilic Substitution

This second step involves the nucleophilic substitution of the bromide in 1-bromo-2-phenoxyethane with dimethylamine.

Materials:

- 1-Bromo-2-phenoxyethane (from Step 1)
- Dimethylamine solution (e.g., 40% in water or 2 M in THF)
- Potassium Carbonate (if using dimethylamine hydrochloride)
- Diethyl Ether
- Deionized Water
- Saturated Sodium Chloride Solution (Brine)

- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

#### Procedure:

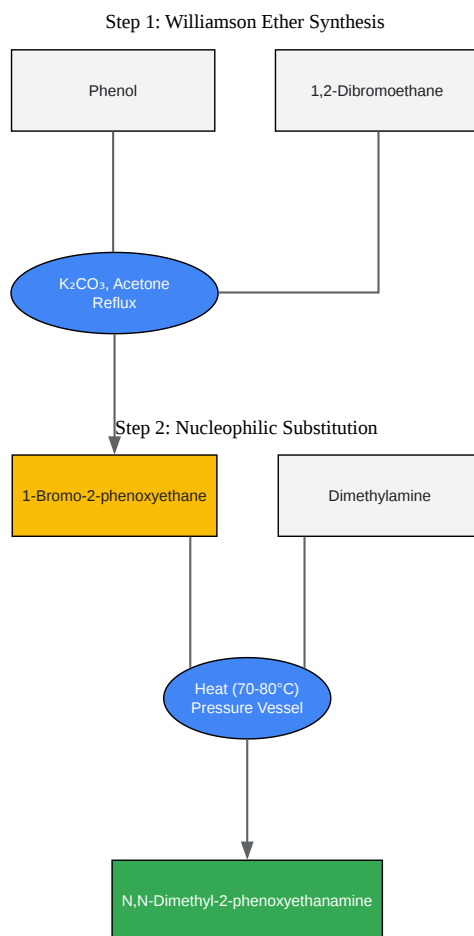
- In a sealed pressure vessel, dissolve 1-bromo-2-phenoxyethane (1.0 equivalent) in a suitable solvent such as Tetrahydrofuran (THF) or ethanol.
- Add an excess of dimethylamine solution (e.g., 40% in water, 3.0 equivalents). If using dimethylamine hydrochloride, add an excess of a base like potassium carbonate (2.5 equivalents).
- Seal the vessel and heat the reaction mixture to 70-80°C for 12-24 hours.
- Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- If an aqueous solution of dimethylamine was used, extract the mixture with diethyl ether (3 x 50 mL). If a solution in THF was used, remove the solvent under reduced pressure and then partition the residue between diethyl ether and water.
- Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **N,N-Dimethyl-2-phenoxyethanamine**.
- The final product can be purified by column chromatography on silica gel or by vacuum distillation to obtain a pure sample.

## Visual Representations

### Molecular Structure of N,N-Dimethyl-2-phenoxyethanamine

Caption: Molecular structure of **N,N-Dimethyl-2-phenoxyethanamine**.

## Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **N,N-Dimethyl-2-phenoxyethanamine**.

## Potential Biological Activity and Signaling Pathways

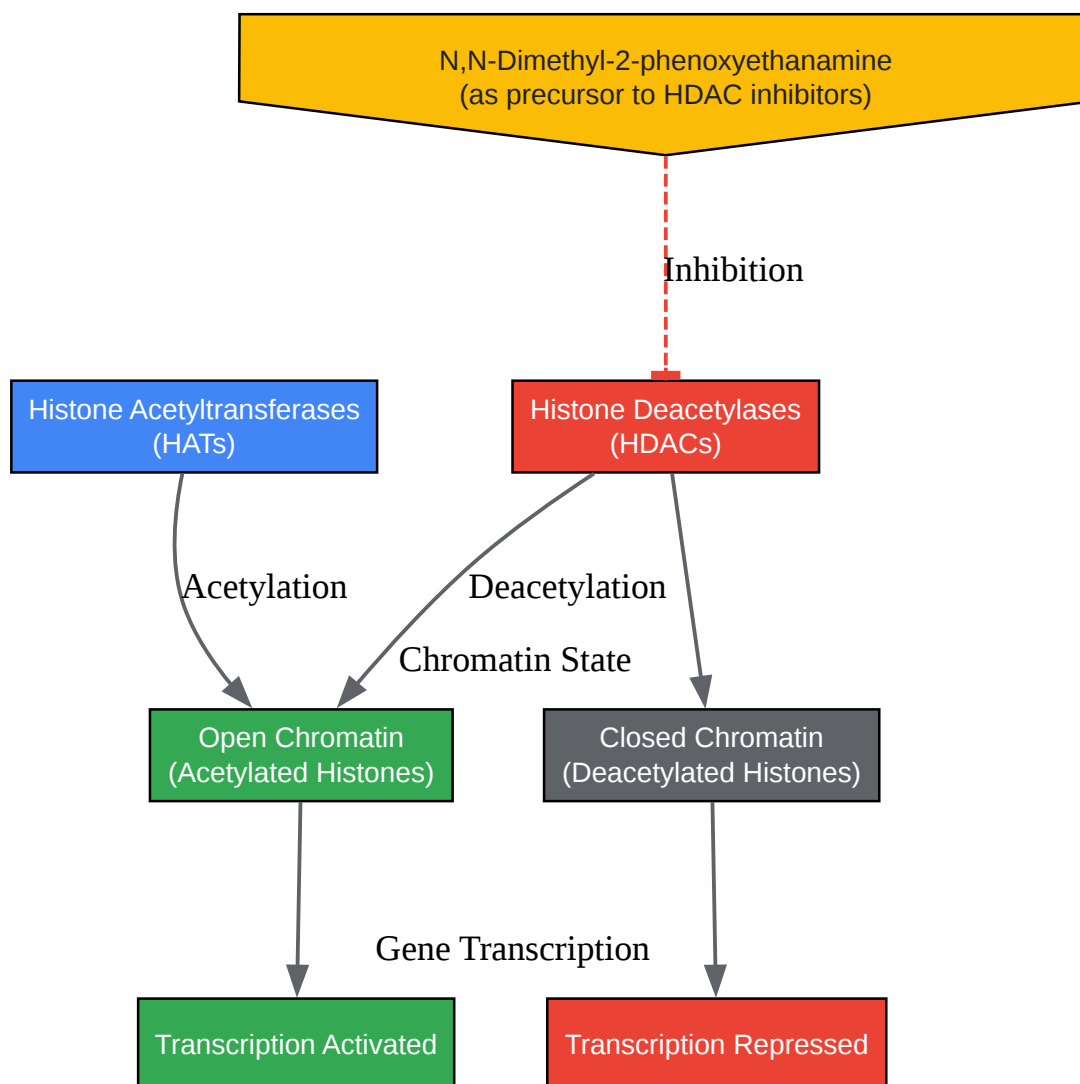
**N,N-Dimethyl-2-phenoxyethanamine** has been noted as a useful compound for the preparation of histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, which generally results in transcriptional repression.

The overactivity of certain HDACs is implicated in various diseases, including cancer and neurodegenerative disorders, as it can lead to the silencing of tumor suppressor genes and other genes involved in cell differentiation and apoptosis.[5] HDAC inhibitors, therefore, represent a promising class of therapeutic agents. They work by blocking the active site of

HDACs, leading to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes.

While direct studies on the inhibitory activity of **N,N-Dimethyl-2-phenoxyethanamine** on specific HDACs or its effect on downstream signaling pathways are not prominently available in the public domain, its structural components are found in known HDAC inhibitors. Many HDAC inhibitors consist of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. It is plausible that **N,N-Dimethyl-2-phenoxyethanamine** could serve as a scaffold or precursor for the synthesis of more complex molecules that act as potent and selective HDAC inhibitors.

## Histone Deacetylation Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Role of HDACs and their inhibitors in regulating chromatin structure and gene transcription.

## Conclusion

**N,N-Dimethyl-2-phenoxyethanamine** is a compound with well-defined physicochemical properties. While detailed, published experimental protocols for its synthesis are scarce, a reliable synthetic route can be proposed based on fundamental organic reactions. Its primary significance in the context of drug development appears to be as a precursor or building block for the synthesis of histone deacetylase inhibitors. Further research is warranted to explore the direct biological activities of this compound and its derivatives to fully elucidate their therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5 | Chemsrce [chemsrc.com]
- 3. dimethyl(2-phenoxyethyl)amine | 13468-02-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Molecular structure and weight of N,N-Dimethyl-2-phenoxyethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082504#molecular-structure-and-weight-of-n-n-dimethyl-2-phenoxyethanamine]

### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)